molecular formula C8H10 B166488 (2H10)-p-Xylene CAS No. 41051-88-1

(2H10)-p-Xylene

Cat. No. B166488
CAS RN: 41051-88-1
M. Wt: 116.23 g/mol
InChI Key: URLKBWYHVLBVBO-ZGYYUIRESA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Biomass-Derived Renewable Aromatics The sustainable production of p-Xylene, extensively used in polyethylene terephthalate (PET) manufacturing, has garnered attention due to the increasing demand for eco-friendly materials. Various biomass-derived routes, such as methanol-to-aromatics (MTA) and catalytic fast pyrolysis, show potential for the near-future production of renewable p-Xylene, aiming to minimize disruption in existing PET production processes (Maneffa et al., 2016).

p-Xylene Detection and Sensing

p-Xylene Sensing Using Perovskite Single Crystals Sensitive detection of p-Xylene, a hazardous compound, has been advanced through the synthesis of perovskite single crystals like (C4H9NH3)2PbI4. The unique structure of these crystals allows for the formation of gas sensor devices based on resistance changes, offering excellent selectivity toward p-Xylene compared to other gases. The p-Xylene sensing mechanism is primarily attributed to physical adsorption-desorption, as evidenced by density functional theory (DFT) simulations and electron density calculations (Zhu et al., 2020).

Highly Selective Xylene Gas Sensors The development of highly sensitive and selective xylene gas sensors has been achieved through the fabrication of NiO/NiCr2O4 p-p nanoparticles. These sensors exhibit superior selectivity and response to xylene, attributed to the synergistic catalytic effect between NiO and NiCr2O4, as well as the formation of nanoscale p-p heterojunctions, enhancing detection capabilities even at ppb-level concentrations (Gao et al., 2019).

Safety And Hazards

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Future Directions

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If you could provide more details or correct the name of the compound, I would be able to provide a more specific analysis.


properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194021
Record name (2H10)-p-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H10)-p-Xylene

CAS RN

41051-88-1
Record name 3,6-Di(methyl-d3)benzene-1,2,4,5-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-p-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)-p-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H10)-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Shimizu, K Yoshikai, H Kawano, Y Nibu… - Bulletin of the …, 1996 - journal.csj.jp
The Raman active inter- and intramolecular vibrations of the [ 1 H 10 ]- and [ 2 H 10 ]p-xylene crystals were studied under various pressures between 1 atm and 7.5 GPa. The pressure …
Number of citations: 5 www.journal.csj.jp
J Bermejo, CG Blanco, A Martínez… - Journal of the Chemical …, 1984 - pubs.rsc.org
Chlorinations of p-xylene and chloro-p-xylene with molecular chlorine at 20–21 C in the dark and in acetic acid and, second, of p-xylene in nitrobenzene and neat with or without weak …
Number of citations: 1 pubs.rsc.org
S Dinçtürk, JH Ridd - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Benzene, alkylbenzenes, and phenolic ethers react with cerium(IV) ammonium nitrate in acetonitrile to give nitrocompounds and (if α-hydrogen atoms are present) also the products of …
Number of citations: 39 pubs.rsc.org
B Morawski, G Casy, C Illaszewicz, H Griengl… - Journal of …, 1997 - Am Soc Microbiol
Catabolism of nonphenolic arenes is frequently initiated by dioxygenases, yielding single isomer products with two adjacent hydroxylated asymmetric centers. The next enzymic …
Number of citations: 19 journals.asm.org
DM Rudkevich - Bulletin of the Chemical Society of Japan, 2002 - academic.oup.com
Over the last few years, there has been a breakthrough in the design and synthesis of nanoscale molecular containers—cavitands, (hemi)carcerands, and capsules. These nanocavities …
Number of citations: 188 academic.oup.com

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